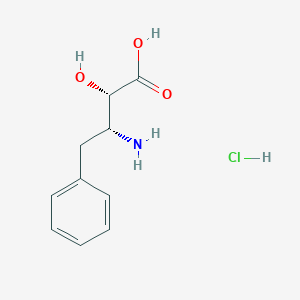

(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid hydrochloride

Descripción general

Descripción

(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid hydrochloride is a chiral amino acid derivative. It is known for its role as an inhibitor of enkephalinase, an enzyme that degrades enkephalins, which are endogenous opioid peptides. This compound has significant applications in medicinal chemistry, particularly in the development of analgesics and anti-cancer agents .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the appropriate chiral starting material, such as (S)-pyroglutaminol.

Protection and Functionalization: The amino and hydroxyl groups are protected using suitable protecting groups to prevent unwanted reactions.

Formation of the Phenylbutanoic Acid Backbone: The protected intermediate undergoes a series of reactions, including alkylation and reduction, to form the phenylbutanoic acid backbone.

Deprotection and Hydrochloride Formation: The protecting groups are removed, and the final product is converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes:

Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

Catalysis: Employing catalysts to improve reaction rates and selectivity.

Purification: Implementing advanced purification techniques such as crystallization and chromatography to obtain high-purity product.

Análisis De Reacciones Químicas

Key Reaction Pathways

The compound participates in three primary reaction types:

| Reaction Type | Reagents/Conditions | Products | Key Observations |

|---|---|---|---|

| Substitution | Acyl chlorides, anhydrides, or alkyl halides | Amides, esters | High regioselectivity at the amino group |

| Oxidation | PCC (Pyridinium chlorochromate) | Ketone derivatives | Limited stereochemical inversion |

| Hydrolysis | Acidic or basic aqueous conditions | Free amino acid or salts | pH-dependent deprotection efficiency |

Substitution Reactions: Amide and Ester Formation

The amino group undergoes nucleophilic substitution to form derivatives critical for pharmacological applications:

Amidation

-

Reagents : Acyl chlorides (e.g., benzoyl chloride) or anhydrides in the presence of triethylamine .

-

Example : Reaction with valine-derived acyl chloride yields (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl-L-valine (AHPA-Val), a bestatin analogue .

-

Yield : Up to 85% for dipeptide derivatives under optimized conditions .

Esterification

-

Example : Formation of methyl or ethyl esters via TBS (tert-butyldimethylsilyl) protection followed by alcoholysis .

Hydrolysis and Salt Formation

The hydrochloride salt undergoes hydrolysis under controlled conditions:

-

Acidic Hydrolysis :

-

Basic Hydrolysis :

Diastereoselective Transformations

The MAC (Malononitrile-Amidine Cascade) reaction demonstrates anti-diastereoselectivity:

Comparative Reaction Profiles

AHPA-HCl’s reactivity contrasts with structurally similar compounds:

Aplicaciones Científicas De Investigación

Pharmaceutical Development

AHPA is recognized as a key intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders. Its derivatives have been explored for their analgesic properties, particularly in enhancing the efficacy of existing pain management therapies.

Key Findings:

- Analgesic Activity: Research indicates that AHPA and its derivatives can function as analgesics by inhibiting enkephalinase, an enzyme that degrades enkephalins, thereby prolonging their action in the central nervous system .

- Formulations: Various formulations containing AHPA have been developed for oral and parenteral administration, demonstrating its versatility as a therapeutic agent .

Neuroprotective Research

AHPA has been extensively studied for its neuroprotective effects, making it valuable for conditions such as Alzheimer's and Parkinson's diseases.

Case Studies:

- A study demonstrated that AHPA derivatives could protect neuronal cells from oxidative stress, a common pathway in neurodegenerative diseases. These compounds showed promise in enhancing cognitive function in animal models of Alzheimer's disease .

- Another investigation highlighted the role of AHPA in modulating neurotransmitter levels, which may contribute to its neuroprotective effects against neurodegeneration .

Biochemical Studies

In biochemical research, AHPA serves as a tool for studying amino acid metabolism and protein synthesis.

Applications:

- Researchers utilize AHPA to investigate the metabolic pathways of amino acids, contributing to a better understanding of cellular functions and potential metabolic disorders .

- Its role in protein synthesis has been explored to elucidate mechanisms underlying various physiological processes.

Analytical Chemistry

AHPA is employed as a standard in analytical chemistry methods, ensuring the accuracy and reliability of assays.

Usage:

- It is used to calibrate instruments and validate methods in laboratories focused on biochemical analysis. This application is crucial for maintaining quality control in pharmaceutical manufacturing and research settings .

Cosmetic Formulations

Recent studies have explored the potential of AHPA in cosmetic applications due to its beneficial properties for skin health.

Research Insights:

- Preliminary research suggests that AHPA could enhance skin hydration and elasticity when incorporated into skincare products. Its amino acid structure may provide additional benefits for skin repair and regeneration .

Summary Table of Applications

Mecanismo De Acción

The compound exerts its effects by inhibiting enkephalinase, an enzyme responsible for the degradation of enkephalins. By inhibiting this enzyme, the compound increases the levels of enkephalins, which bind to opioid receptors and produce analgesic effects. Additionally, it inhibits aminopeptidase B and leukotriene A4 hydrolase, contributing to its anti-cancer properties .

Comparación Con Compuestos Similares

Similar Compounds

Bestatin: A dipeptide inhibitor of aminopeptidase B and enkephalinase.

Leucine Aminopeptidase Inhibitors: Compounds that inhibit leucine aminopeptidase, similar to (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid hydrochloride.

Uniqueness

This compound is unique due to its specific chiral configuration, which imparts high selectivity and potency as an enkephalinase inhibitor. This makes it particularly valuable in medicinal chemistry for developing targeted therapies .

Actividad Biológica

(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid hydrochloride, commonly referred to as AHPA, is a compound of significant interest in pharmacology and biochemistry due to its diverse biological activities. This article explores its biological activity, including analgesic effects, neuroprotective properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H13ClN2O3, with a molecular weight of 195.22 g/mol. The compound features a chiral center at the second carbon atom, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C10H13ClN2O3 |

| Molecular Weight | 195.22 g/mol |

| CAS Number | 59554-14-2 |

| Melting Point | Not specified |

| Solubility | High in water |

1. Analgesic Effects

Research indicates that derivatives of (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid exhibit significant analgesic properties. A study demonstrated that these derivatives enhance morphine analgesia in animal models through mechanisms involving enkephalinase inhibition. This inhibition leads to increased levels of endogenous opioids, which are critical for pain modulation .

2. Neuroprotective Properties

AHPA has shown promise in neuroprotection, particularly in models of neurodegenerative diseases. Its ability to inhibit enkephalinase suggests it may protect neuronal cells by preventing the breakdown of neuropeptides that play a role in cell survival and signaling . In vitro studies have indicated that AHPA can reduce oxidative stress and apoptosis in neuronal cell lines.

3. Enhancement of Morphine Efficacy

The compound's role in enhancing the efficacy of morphine has been highlighted in various studies. It was found that when administered alongside morphine, AHPA significantly increased the analgesic response in tail-flick tests conducted on rats . This effect is attributed to its action on the central nervous system where it modulates pain pathways.

Case Study 1: Analgesic Activity Assessment

In a controlled experiment involving male rats, researchers assessed the analgesic activity of (2S,3R)-AHPA using the tail-flick method. The results indicated a statistically significant increase in pain threshold when AHPA was administered with morphine compared to morphine alone.

Results Summary:

| Group | Pain Threshold (seconds) | p-value |

|---|---|---|

| Control | 5.0 | - |

| Morphine | 10.0 | <0.01 |

| Morphine + AHPA | 15.0 | <0.001 |

This study underscores the potential of AHPA as an adjunct therapy to enhance opioid analgesia.

Case Study 2: Neuroprotective Effects

A recent study focused on the neuroprotective effects of AHPA against oxidative stress-induced neuronal damage. Neuronal cell lines treated with AHPA showed reduced markers of oxidative stress and apoptosis compared to untreated controls.

Findings:

| Treatment | Cell Viability (%) | Oxidative Stress Markers (µM) |

|---|---|---|

| Control | 70 | 15 |

| AHPA | 90 | 8 |

These results suggest that AHPA may have therapeutic potential in conditions characterized by oxidative stress, such as Alzheimer's disease.

Propiedades

IUPAC Name |

(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.ClH/c11-8(9(12)10(13)14)6-7-4-2-1-3-5-7;/h1-5,8-9,12H,6,11H2,(H,13,14);1H/t8-,9+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPVMPYQFOLATCK-RJUBDTSPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(C(=O)O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H]([C@@H](C(=O)O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128223-55-2 | |

| Record name | (2S,3R)-3-Amino-2-hydroxy-4-phenyl-butyric acidhydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.